molecular formula C14H12ClFN2O3S B2512256 N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 1251708-52-7

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2512256
CAS No.: 1251708-52-7
M. Wt: 342.77
InChI Key: IUXSGNKZLYFXLI-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound characterized by the presence of a chloro-fluorophenyl group, a hydroxy-thiophenyl group, and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide typically involves the following steps:

  • Formation of the Oxalamide Core: : The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine. In this case, the amine would be a derivative containing the 3-chloro-4-fluorophenyl group.

  • Introduction of the Hydroxy-Thiophenyl Group: : The hydroxy-thiophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the oxalamide intermediate with a thiophen-3-yl derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the chloro-fluorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the hydroxy-thiophenyl group could form hydrogen bonds or engage in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxyethyl)oxalamide: Lacks the thiophenyl group, which may reduce its versatility in chemical reactions.

    N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(phenyl)ethyl)oxalamide: Contains a phenyl group instead of a thiophenyl group, which could alter its biological activity and chemical reactivity.

Uniqueness

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is unique due to the combination of its functional groups. The presence of both a chloro-fluorophenyl group and a hydroxy-thiophenyl group provides a distinctive set of chemical properties and potential biological activities that are not found in similar compounds.

This detailed overview highlights the significance and potential applications of this compound in various fields

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O3S/c15-10-5-9(1-2-11(10)16)18-14(21)13(20)17-6-12(19)8-3-4-22-7-8/h1-5,7,12,19H,6H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXSGNKZLYFXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)NCC(C2=CSC=C2)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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